3-Decenoic acid N-ethylcysteamine thioester
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Overview
Description
3-Decenoic acid N-ethylcysteamine thioester: is an organic compound belonging to the class of fatty acyl thioesters These compounds are characterized by the presence of a thioester functional group, which is a sulfur-containing analog of an ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Decenoic acid N-ethylcysteamine thioester can be achieved through several methods. One common approach involves the reaction of a fatty acid with a thiol in the presence of a coupling agent. For example, the reaction of dec-3-enoic acid with 2-acetamidoethanethiol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) can yield the desired thioester .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time .
Chemical Reactions Analysis
Types of Reactions: 3-Decenoic acid N-ethylcysteamine thioester can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The thioester group can be reduced to form thiols.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Substituted thioesters.
Scientific Research Applications
Chemistry: 3-Decenoic acid N-ethylcysteamine thioester is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules through various chemical transformations .
Biology: In biological research, this compound can be used as a substrate for studying enzyme-catalyzed reactions, particularly those involving thioesterases and other enzymes that interact with thioester groups .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials, including polymers and surfactants .
Mechanism of Action
The mechanism of action of 3-Decenoic acid N-ethylcysteamine thioester involves its interaction with specific molecular targets, such as enzymes. The thioester group can undergo nucleophilic attack by enzyme active sites, leading to the formation of enzyme-substrate complexes. This interaction can modulate enzyme activity and affect various biochemical pathways .
Comparison with Similar Compounds
- S-(2-acetamidoethyl) hexadecanethioate
- S-(2-acetamidoethyl) 1H-pyrrole-2-carbothioate
- S-(2-acetamidoethyl) cyclohexanecarbothioate
Comparison: 3-Decenoic acid N-ethylcysteamine thioester is unique due to its specific fatty acyl chain length and the presence of an unsaturated bond (E-configuration). This structural feature can influence its reactivity and interaction with biological targets compared to other similar compounds .
Properties
IUPAC Name |
S-(2-acetamidoethyl) (E)-dec-3-enethioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2S/c1-3-4-5-6-7-8-9-10-14(17)18-12-11-15-13(2)16/h8-9H,3-7,10-12H2,1-2H3,(H,15,16)/b9-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOBRLAYVGOYCM-CMDGGOBGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCC(=O)SCCNC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C/CC(=O)SCCNC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.42 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15469-76-8 |
Source
|
Record name | 3-Decenoic acid N-ethylcysteamine thioester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015469768 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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